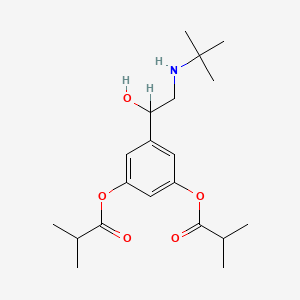

Ibuterol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53034-85-8 |

|---|---|

Molecular Formula |

C20H31NO5 |

Molecular Weight |

365.5 g/mol |

IUPAC Name |

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate |

InChI |

InChI=1S/C20H31NO5/c1-12(2)18(23)25-15-8-14(17(22)11-21-20(5,6)7)9-16(10-15)26-19(24)13(3)4/h8-10,12-13,17,21-22H,11H2,1-7H3 |

InChI Key |

WKHOPHIMYDJVSA-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)C |

Canonical SMILES |

CC(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)C |

Other CAS No. |

53034-85-8 |

Synonyms |

1-(3,5-diisobutyroxyphenyl)-2-(t-butylamino)ethanol ibuterol ibuterol sulfate ibuterol, HCl(+-)-isomer KWD 2058 spiranyl |

Origin of Product |

United States |

Foundational & Exploratory

Albuterol's Mechanism of Action on Beta-2 Adrenergic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic action of albuterol, a widely prescribed short-acting beta-2 adrenergic receptor (β2AR) agonist. We delve into the core signaling pathways, quantitative pharmacological parameters, and detailed experimental protocols relevant to the study of albuterol's interaction with its target receptor.

Core Mechanism of Action: Gs-Protein Coupled Signaling

Albuterol, a selective β2AR agonist, exerts its primary effect through the activation of the canonical Gs-protein coupled receptor (GPCR) signaling cascade.[1] The β2AR is a seven-transmembrane domain receptor predominantly expressed on the surface of airway smooth muscle cells.[1]

Upon binding of albuterol to the β2AR, a conformational change is induced in the receptor, facilitating its interaction with the heterotrimeric Gs protein. This interaction catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs). The GTP-bound Gαs dissociates from the beta-gamma (Gβγ) subunits and activates adenylyl cyclase, a membrane-bound enzyme.[1] Adenylyl cyclase then catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[1]

The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates several downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation. The key downstream effects of PKA activation include:

-

Inhibition of myosin light chain kinase (MLCK): Phosphorylation of MLCK reduces its activity, leading to decreased phosphorylation of myosin light chains and preventing the interaction of actin and myosin required for muscle contraction.

-

Reduced intracellular calcium concentrations: PKA promotes the sequestration of Ca2+ into the sarcoplasmic reticulum and enhances its extrusion from the cell, further contributing to muscle relaxation.

-

Inhibition of mediator release: Increased cAMP levels can also inhibit the release of bronchoconstrictive mediators from mast cells in the airways.[2]

Caption: Albuterol-induced β2AR signaling pathway.

Receptor Desensitization and Internalization

Prolonged or repeated exposure to albuterol can lead to a decrease in receptor responsiveness, a phenomenon known as desensitization or tachyphylaxis. This is a critical regulatory mechanism to prevent overstimulation of the signaling pathway. The primary mechanisms involved are:

-

Receptor Phosphorylation: Agonist-bound β2ARs are phosphorylated by G protein-coupled receptor kinases (GRKs).[3] This phosphorylation increases the receptor's affinity for β-arrestin proteins.[3]

-

β-Arrestin Recruitment: β-arrestin binding to the phosphorylated receptor sterically hinders its interaction with the Gs protein, effectively uncoupling the receptor from its downstream signaling cascade.[3]

-

Clathrin-Mediated Endocytosis: β-arrestin also acts as an adaptor protein, recruiting the clathrin machinery to the receptor. This initiates the internalization of the β2AR from the cell surface into intracellular endosomes via clathrin-coated pits.[4] This sequestration further reduces the number of receptors available for albuterol binding.

Once internalized, the β2AR can be either dephosphorylated and recycled back to the plasma membrane (resensitization) or targeted for degradation in lysosomes (downregulation).

Caption: β2AR desensitization and internalization.

Quantitative Pharmacological Data

The interaction of albuterol with the β2AR can be quantified by several key pharmacological parameters. These values are crucial for comparing the properties of different β-agonists and for understanding their clinical effects.

| Parameter | Description | Value (Albuterol) | Reference(s) |

| Ki (nM) | Inhibition constant; a measure of binding affinity. Lower Ki indicates higher affinity. | ~2,500 | [1] |

| pD2 | Negative logarithm of the EC50 value; a measure of potency. | ~6.9 | [4] |

| EC50 (nM) | Half-maximal effective concentration; the concentration of agonist that produces 50% of the maximal response. | ~3,650 | [5] |

| Emax (%) | Maximal effect produced by the agonist, often relative to a full agonist like isoproterenol. | Formoterol and albuterol were equally efficacious. | [4] |

Note: These values can vary depending on the experimental system (e.g., cell type, tissue preparation) and assay conditions.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the interaction of albuterol with the β2AR.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (albuterol) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of albuterol for the β2AR.

Materials:

-

Cell membranes expressing the β2AR (e.g., from CHO or HEK293 cells)

-

Radiolabeled antagonist (e.g., [3H]dihydroalprenolol - [3H]DHA)

-

Unlabeled albuterol

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of a non-selective antagonist like propranolol)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the β2AR. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of radiolabeled antagonist to each well.

-

Competition: Add increasing concentrations of unlabeled albuterol to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand plus a high concentration of a non-selective antagonist (non-specific binding).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the albuterol concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand competition binding assay workflow.

cAMP Accumulation Assay

This functional assay measures the ability of albuterol to stimulate the production of the second messenger cAMP.

Objective: To determine the potency (EC50) and efficacy (Emax) of albuterol in stimulating cAMP production.

Materials:

-

Whole cells expressing the β2AR (e.g., CHO or HEK293 cells)

-

Albuterol

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Cell lysis buffer

-

cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen)

Protocol:

-

Cell Culture: Plate cells expressing the β2AR in a multi-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.

-

Agonist Stimulation: Add increasing concentrations of albuterol to the cells and incubate for a defined time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation and lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

cAMP Detection: Measure the intracellular cAMP concentration in the cell lysates using a suitable detection method.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the albuterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated β2AR, a key step in receptor desensitization.

Objective: To quantify albuterol-induced β-arrestin recruitment to the β2AR.

Methods: Several technologies are available, including Bioluminescence Resonance Energy Transfer (BRET) and Enzyme Fragment Complementation (EFC). A common approach involves using cells co-expressing a β2AR fused to a donor molecule (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to an acceptor molecule (e.g., Green Fluorescent Protein, GFP).

General Protocol (BRET-based):

-

Cell Transfection: Co-transfect cells with plasmids encoding the β2AR-Rluc and GFP-β-arrestin fusion proteins.

-

Cell Plating: Plate the transfected cells in a multi-well plate.

-

Agonist Stimulation: Add increasing concentrations of albuterol to the cells.

-

Signal Detection: Immediately before reading, add the luciferase substrate (e.g., coelenterazine h). Measure the light emission at two wavelengths corresponding to the donor and acceptor molecules using a plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the albuterol concentration to generate a dose-response curve and determine the EC50.

Receptor Internalization Assay

This assay visualizes and quantifies the movement of the β2AR from the cell surface to intracellular compartments upon agonist stimulation.

Objective: To measure the extent and rate of albuterol-induced β2AR internalization.

Method: A common method involves using cells expressing a β2AR tagged with a fluorescent protein (e.g., GFP) and employing fluorescence microscopy or high-content imaging.

General Protocol:

-

Cell Culture: Plate cells expressing β2AR-GFP on glass-bottom dishes or plates suitable for imaging.

-

Agonist Treatment: Treat the cells with a saturating concentration of albuterol for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Fixation and Staining (Optional): Cells can be fixed and stained with markers for specific cellular compartments (e.g., early endosomes) to colocalize the internalized receptors.

-

Imaging: Acquire images of the cells using a fluorescence microscope.

-

Image Analysis: Quantify the internalization by measuring the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles. This can be done by analyzing the number and intensity of intracellular puncta or by measuring the decrease in membrane fluorescence.

Conclusion

Albuterol's therapeutic efficacy as a bronchodilator is a direct consequence of its selective activation of the β2-adrenergic receptor and the subsequent Gs-cAMP-PKA signaling cascade. A thorough understanding of its molecular mechanism of action, including the processes of receptor desensitization and internalization, is paramount for the development of novel and improved therapeutics for respiratory diseases. The quantitative pharmacological parameters and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in this field.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Albuterol-induced downregulation of Gsα accounts for pulmonary β2-adrenoceptor desensitization in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. Albuterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Deep Dive into the Stereochemistry of Albuterol: Unraveling the Distinct Biological Activities of its (R) and (S) Enantiomers

For Immediate Release

[City, State] – [Date] – Albuterol, a cornerstone in the management of bronchospastic respiratory disorders, is a chiral molecule administered as a racemic mixture of two enantiomers, (R)-albuterol and (S)-albuterol. While structurally mirror images, these stereoisomers possess markedly different pharmacological profiles. This technical guide provides an in-depth analysis of the distinct biological activities of (R)- and (S)-albuterol, offering valuable insights for researchers, scientists, and drug development professionals.

(R)-albuterol, also known as levalbuterol, is the eutomer responsible for the therapeutic bronchodilatory effects of racemic albuterol.[1] It exhibits a significantly higher affinity for the β2-adrenergic receptor, the primary target for bronchodilators in the airway smooth muscle.[2][3][4] In contrast, (S)-albuterol, the distomer, has long been considered inert but is now understood to possess its own distinct and often opposing biological activities, including potential pro-inflammatory and bronchoconstrictive effects.[1][3][5][6] This guide will dissect the pharmacodynamic and pharmacokinetic differences between these two enantiomers, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Pharmacodynamic Profile: A Tale of Two Enantiomers

The differential effects of (R)- and (S)-albuterol are most evident in their interaction with the β2-adrenergic receptor and the subsequent downstream signaling cascades.

(R)-Albuterol: The Therapeutic Agonist

As the active enantiomer, (R)-albuterol is a potent agonist of the β2-adrenergic receptor.[1] Its binding initiates a signaling cascade that leads to bronchodilation. This process involves the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of key intracellular proteins that ultimately results in the relaxation of airway smooth muscle.[7] Beyond its bronchodilatory effects, (R)-albuterol has demonstrated anti-inflammatory properties, including the inhibition of mediator release from mast cells and eosinophils.[1]

(S)-Albuterol: The Controversial Distomer

Once dismissed as biologically inactive, (S)-albuterol is now recognized to have a complex pharmacological profile that can counteract the beneficial effects of its (R)-enantiomer. It does not activate the β2-adrenergic receptor and therefore lacks bronchodilatory activity.[1] More concerning are the findings that suggest (S)-albuterol may possess pro-inflammatory properties.[1][3][6] Studies have indicated that (S)-albuterol can increase intracellular calcium concentrations, a mechanism that opposes the smooth muscle relaxation induced by (R)-albuterol.[1] Furthermore, it has been implicated in promoting the production of inflammatory mediators and exacerbating airway hyperresponsiveness.[6][8][9]

Quantitative Comparison of Pharmacodynamic Parameters

The following table summarizes the key pharmacodynamic differences between the (R) and (S) enantiomers of albuterol.

| Parameter | (R)-Albuterol | (S)-Albuterol | Reference |

| β2-Adrenergic Receptor Binding Affinity | High (approximately 100-fold greater than (S)-enantiomer) | Low | [4] |

| Adenylyl Cyclase Activation | Potent activator | No significant activation | [1] |

| Bronchodilatory Effect | Potent bronchodilator | No bronchodilatory effect; may have bronchoconstrictive properties | [1] |

| Pro-inflammatory Effects | Anti-inflammatory properties observed | Associated with pro-inflammatory effects | [1][6] |

| Effect on Intracellular Calcium | Decreases intracellular calcium (via PKA pathway) | May increase intracellular calcium | [1] |

| EC50 for Potassium Change (in vivo) | 0.59 ng/mL | No concentration-effect relationship | [5] |

Pharmacokinetic Profile: Different Fates in the Body

The enantiomers of albuterol also exhibit significant differences in their pharmacokinetic profiles, which can influence their overall therapeutic and adverse effects.

(R)-Albuterol: Rapid Metabolism and Clearance

(R)-albuterol is metabolized more rapidly than its (S)-counterpart.[10] This leads to a shorter half-life and faster clearance from the body.

(S)-Albuterol: Slower Metabolism and Potential for Accumulation

In contrast, (S)-albuterol is metabolized more slowly, resulting in a longer half-life and the potential for accumulation with repeated dosing of racemic albuterol.[6][11] This preferential retention of the potentially pro-inflammatory (S)-enantiomer has been a subject of clinical interest and has driven the development of the single-enantiomer formulation, levalbuterol.

Quantitative Comparison of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic differences between the (R) and (S) enantiomers of albuterol in humans.

| Parameter | (R)-Albuterol | (S)-Albuterol | Reference |

| Metabolism | More rapidly metabolized | Metabolized more slowly | [10] |

| Plasma Half-life (t1/2) | Approximately 4 hours | Approximately 6 hours | [5] |

| Plasma Clearance | More rapid | Slower | [10] |

| Area Under the Curve (AUC) after Racemic Albuterol Administration | Lower | Higher | [12][13] |

| Peak Plasma Concentration (Cmax) after Racemic Albuterol Administration | Lower | Higher | [12] |

Visualizing the Molecular Mechanisms

To better understand the distinct actions of the albuterol enantiomers, the following diagrams illustrate the key signaling pathways and experimental workflows.

Figure 1: Signaling pathways of (R)- and (S)-Albuterol.

Figure 2: Workflow for in vivo bronchoprotection studies.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides an overview of the methodologies for key experiments used to characterize the albuterol enantiomers.

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This assay is employed to determine the binding affinity (Ki) of (R)- and (S)-albuterol for the β2-adrenergic receptor.

1. Membrane Preparation:

-

Cells or tissues expressing the β2-adrenergic receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

2. Competition Binding Assay:

-

A constant concentration of a radiolabeled ligand that binds to the β2-adrenergic receptor (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor ligands ((R)-albuterol, (S)-albuterol, or racemic albuterol) are added to the incubation mixture.

-

The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The Ki value (inhibition constant) for each enantiomer is then calculated from the IC50 value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This assay measures the ability of the albuterol enantiomers to stimulate the production of cAMP, a key second messenger in the β2-adrenergic receptor signaling pathway.

1. Cell Culture and Treatment:

-

Cells expressing the β2-adrenergic receptor are cultured to an appropriate confluency.

-

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cAMP.

-

The cells are then stimulated with varying concentrations of (R)-albuterol, (S)-albuterol, or racemic albuterol for a specific time period (e.g., 10-30 minutes) at 37°C.

2. Cell Lysis and cAMP Measurement:

-

The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

3. Data Analysis:

-

The amount of cAMP produced is plotted against the concentration of the agonist.

-

The data are fitted to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

In Vivo Bronchoprotection Studies

These studies are conducted in animal models to assess the ability of the albuterol enantiomers to protect against bronchoconstriction induced by various stimuli.

1. Animal Model and Sensitization:

-

Animal models commonly used include guinea pigs and mice.[2][3][14]

-

For allergic models, animals are sensitized to an allergen, such as ovalbumin (OVA), through intraperitoneal injections and subsequent aerosol challenges.[2][3]

2. Drug Administration:

-

(R)-albuterol, (S)-albuterol, or racemic albuterol is administered to the animals, typically via inhalation or systemic injection, at various doses and time points before the bronchoconstrictor challenge.[2][14]

3. Bronchoconstrictor Challenge:

-

The animals are challenged with a bronchoconstricting agent, such as methacholine, histamine, or the sensitizing allergen.[14][15]

4. Measurement of Airway Response:

-

Airway resistance and dynamic compliance are measured using techniques such as whole-body plethysmography or forced oscillation.[15]

5. Data Analysis:

-

The protective effect of each enantiomer is determined by comparing the changes in airway function in the treated groups to a control group.

-

Dose-response curves can be generated to compare the potency of the enantiomers in preventing bronchoconstriction.

Conclusion

The distinct biological activities of the (R) and (S) enantiomers of albuterol underscore the importance of stereochemistry in drug action. While (R)-albuterol is the therapeutically active agent responsible for bronchodilation, (S)-albuterol is not merely an inert bystander. Evidence suggests that (S)-albuterol may contribute to pro-inflammatory and bronchoconstrictive effects, potentially counteracting the benefits of its (R)-enantiomer. A thorough understanding of these differences is crucial for the rational design and development of more effective and safer respiratory therapeutics. This technical guide provides a comprehensive overview of the current knowledge, supported by quantitative data and detailed methodologies, to aid researchers and clinicians in this endeavor.

References

- 1. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of Levalbuterol and Racemic Albuterol Based on Cardiac Adverse Effects in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and pharmacodynamic characteristics and safety of inhaled albuterol enantiomers in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (S)-Albuterol activates pro-constrictory and pro-inflammatory pathways in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Albuterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Enantiomer-specific effects of albuterol on airway inflammation in healthy and asthmatic cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Enantioselective disposition of albuterol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Albuterol enantiomers: pre-clinical and clinical value? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and pharmacodynamics of single oral doses of albuterol and its enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Albuterol Aerosol: Package Insert / Prescribing Info / MOA [drugs.com]

- 14. researchgate.net [researchgate.net]

- 15. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]

Levalbuterol vs. Racemic Albuterol: A Molecular Pharmacology Deep Dive

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular pharmacology of levalbuterol ((R)-albuterol) in comparison to racemic albuterol. Racemic albuterol, a widely utilized bronchodilator, is a 50:50 mixture of two stereoisomers: the therapeutically active (R)-albuterol and the (S)-albuterol enantiomer.[1] While (R)-albuterol exerts its effects through potent agonism of the β2-adrenergic receptor, emerging evidence indicates that (S)-albuterol is not an inert component.[2][3] This document delves into the stereoselective interactions with the β2-adrenergic receptor, delineates the downstream signaling pathways, and presents quantitative data on receptor binding and functional activity. Furthermore, it outlines detailed experimental protocols for key assays and provides visual representations of the underlying molecular mechanisms to facilitate a deeper understanding for research and development professionals in the field.

Introduction

Albuterol has been a cornerstone in the management of bronchospastic respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD) for decades.[4] It is a selective β2-adrenergic receptor agonist that induces smooth muscle relaxation in the airways.[4][5] The commercially available form is a racemic mixture of (R)- and (S)-albuterol.[6] Levalbuterol, the single (R)-enantiomer, was developed to provide the therapeutic benefits without the potential adverse effects associated with the (S)-enantiomer.[2][7] This guide will explore the molecular and pharmacological distinctions between levalbuterol and its racemic counterpart.

Stereoselective Molecular Pharmacology

The pharmacological actions of albuterol are dictated by the distinct properties of its two enantiomers.

(R)-Albuterol (Levalbuterol): The Eutomer

Levalbuterol is the eutomer, the enantiomer responsible for the therapeutic effects of racemic albuterol.[3] It exhibits a significantly higher binding affinity for the β2-adrenergic receptor compared to (S)-albuterol.[1][8] This high-affinity binding leads to the activation of the receptor and the subsequent cascade of events culminating in bronchodilation.[5]

(S)-Albuterol: The Distomer

Initially considered inert, (S)-albuterol has been shown to possess a distinct pharmacological profile.[2][3] It has a markedly lower affinity for the β2-adrenergic receptor and does not contribute to bronchodilation.[3][6] In contrast, some studies suggest that (S)-albuterol may have pro-inflammatory and pro-constrictory properties, potentially counteracting some of the beneficial effects of (R)-albuterol.[7][9][10] Furthermore, (S)-albuterol is metabolized more slowly than (R)-albuterol, leading to its accumulation in the body with chronic use of racemic albuterol.[2][7]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data comparing the molecular and pharmacological properties of levalbuterol and the components of racemic albuterol.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Binding Affinity (Ki) | Relative Affinity |

| (R)-Albuterol (Levalbuterol) | β2-Adrenergic Receptor | High | ~100-150 fold higher than (S)-albuterol[1][8] |

| (S)-Albuterol | β2-Adrenergic Receptor | Low | - |

Table 2: Functional Activity

| Ligand | Assay | Parameter | Result |

| (R)-Albuterol (Levalbuterol) | cAMP Accumulation | EC50 | Potent agonist |

| (S)-Albuterol | cAMP Accumulation | EC50 | No significant agonistic activity |

| Racemic Albuterol | cAMP Accumulation | EC50 | Less potent than Levalbuterol |

Table 3: Clinical Pharmacology

| Parameter | Levalbuterol | Racemic Albuterol | Notes |

| Onset of Action | Rapid | Rapid | |

| Duration of Action | Similar | Similar | |

| Bronchodilation (FEV1) | Equivalent or greater improvement at lower doses | - | 0.63 mg levalbuterol comparable to 2.50 mg racemic albuterol[11] |

| Heart Rate | Less effect at equipotent bronchodilatory doses | More pronounced effect | [11] |

Signaling Pathways

The differential effects of (R)- and (S)-albuterol can be attributed to their engagement of distinct signaling pathways.

(R)-Albuterol: The Canonical β2-Adrenergic Pathway

Levalbuterol activates the canonical Gs-coupled protein pathway upon binding to the β2-adrenergic receptor. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation (bronchodilation).[5]

References

- 1. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Levalbuterol versus albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Albuterol: an adrenergic agent for use in the treatment of asthma pharmacology, pharmacokinetics and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 6. Levalbuterol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The asthma-like pharmacology and toxicology of (S)-isomers of beta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of Levalbuterol and Racemic Albuterol Based on Cardiac Adverse Effects in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (S)-Albuterol activates pro-constrictory and pro-inflammatory pathways in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Dose-response evaluation of levalbuterol versus racemic albuterol in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Inhaled Albuterol: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of inhaled albuterol (salbutamol), a cornerstone in the management of bronchospasm. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key data on albuterol's absorption, distribution, metabolism, and excretion, alongside its mechanism of action and clinical effects. Detailed experimental protocols from pivotal studies are presented, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

Albuterol, a selective beta-2 adrenergic receptor agonist, is a widely prescribed bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][[“]] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic profiles. The inhaled route of administration is preferred as it delivers the drug directly to the bronchial smooth muscle, maximizing therapeutic effects while minimizing systemic side effects.[1][3] This guide delves into the intricate details of how inhaled albuterol moves through the body and elicits its therapeutic response.

Pharmacokinetics

The pharmacokinetics of inhaled albuterol describe the drug's journey through the body, encompassing absorption, distribution, metabolism, and elimination.

Absorption

Upon inhalation, albuterol is rapidly absorbed through the lungs, leading to a swift onset of action.[3] A significant portion of the inhaled dose is, however, swallowed and absorbed through the gastrointestinal tract.[4] To specifically study pulmonary absorption, some clinical trials have employed the use of charcoal slurries to block gastrointestinal absorption.[4]

The peak plasma concentration (Cmax) and the time to reach Cmax (Tmax) are key parameters of absorption. Studies have shown that after inhalation, Tmax is generally short, indicating rapid absorption from the lungs.[1][4] Different formulations and delivery devices, such as metered-dose inhalers (MDIs) with chlorofluorocarbon (CFC) or hydrofluoroalkane (HFA) propellants, and dry powder inhalers (DPIs), can influence the pharmacokinetic profile.[1][5]

Distribution

Following absorption, albuterol is distributed throughout the body. The volume of distribution of albuterol is reported to be 156 ± 38 L.[1]

Metabolism and Elimination

Albuterol is metabolized in the liver to an inactive compound, albuterol 4'-O-sulfate.[1] A negligible amount of metabolic transformation occurs within the lung itself.[1] The primary route of elimination is through urinary excretion of both the parent drug and its metabolite.[1] Within 24 hours, approximately 70% of a dose is excreted in the urine, with 80-100% eliminated within 72 hours.[1] Up to 10% of a dose may be excreted in the feces.[1] The elimination half-life of inhaled albuterol ranges from approximately 3.8 to 6 hours.[1][6][7]

Enantiomers

Albuterol is a racemic mixture of two enantiomers: (R)-albuterol (levalbuterol) and (S)-albuterol.[8][9] The (R)-enantiomer is the active component responsible for bronchodilation, possessing a binding affinity for the β2-receptor that is at least 100 times greater than the (S)-enantiomer.[9][10] The (S)-enantiomer has been suggested to have some pro-inflammatory properties and is metabolized more slowly than the (R)-enantiomer.[8][9][11]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of inhaled albuterol from various studies.

Table 1: Pharmacokinetic Parameters of Inhaled Racemic Albuterol in Healthy Adults

| Parameter | Value (Mean ± SD) | Study Population | Dosing and Administration | Analytical Method | Reference |

| Tmax (minutes) | 12.6 ± 2.2 | 10 healthy adults (5M, 5F) | 180 µg via MDI with spacer | GC-MS | [4] |

| Cmax (pg/mL) | 1469 ± 410 | 10 healthy adults (5M, 5F) | 180 µg via MDI with spacer | GC-MS | [4] |

| Distribution Half-Life (minutes) | 17.9 ± 8.2 | 10 healthy adults (5M, 5F) | 180 µg via MDI with spacer | GC-MS | [4] |

| Elimination Half-Life (hours) | 4.4 ± 1.5 | 10 healthy adults (5M, 5F) | 180 µg via MDI with spacer | GC-MS | [4] |

| Tmax (hours) HFA MDI | 0.42 | 12 healthy participants | 1080 µg via HFA MDI | Not Specified | [1] |

| Tmax (hours) CFC MDI | 0.17 | 12 healthy participants | Not Specified | Not Specified | [1] |

| Cmax (ng/mL) HFA MDI | ~3 | 12 healthy participants | 1080 µg via HFA MDI | Not Specified | [1] |

| Elimination Half-Life (hours) | 3.8 to ~5 | Not Specified | Oral Inhalation | Not Specified | [1] |

Table 2: Pharmacokinetic Parameters of Inhaled Albuterol Enantiomers

| Parameter | (R)-Albuterol | (S)-Albuterol | Study Population | Dosing and Administration | Reference |

| Elimination Half-Life (hours) | ~4 | ~6 | 15 healthy volunteers | 1.25 mg and 5 mg via nebulization | [12] |

Table 3: Comparison of Albuterol MDPI and HFA in Children with Asthma

| Parameter | Albuterol MDPI | Albuterol HFA | Study Population | Dosing and Administration | Reference |

| AUC0-t (Geometric Mean Ratio [90% CI]) | 1.056 [0.88-1.268] | (Reference) | 15 children (ages 6-11) | Single 180 µg dose | [5] |

| AUC0-inf (Geometric Mean Ratio [90% CI]) | 0.971 [0.821-1.147] | (Reference) | 15 children (ages 6-11) | Single 180 µg dose | [5] |

| Cmax (Geometric Mean Ratio [90% CI]) | 1.340 [1.098-1.636] | (Reference) | 15 children (ages 6-11) | Single 180 µg dose | [5] |

Pharmacodynamics

The pharmacodynamics of albuterol describe the biochemical and physiological effects of the drug on the body, primarily its bronchodilatory action.

Mechanism of Action

Albuterol is a selective agonist for the beta-2 adrenergic receptors located on the surface of bronchial smooth muscle cells.[1][3] The binding of albuterol to these receptors initiates a signaling cascade.

Activation of the β2-adrenergic receptor leads to the activation of a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[3][13] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][13] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[6] PKA then phosphorylates various intracellular proteins, leading to the inhibition of myosin phosphorylation and a decrease in intracellular calcium concentrations.[6][13] The collective result of these actions is the relaxation of the bronchial smooth muscle, leading to bronchodilation.[3][6]

Pharmacodynamic Effects

The primary pharmacodynamic effect of inhaled albuterol is bronchodilation, which is clinically measured by changes in pulmonary function tests, most notably the Forced Expiratory Volume in one second (FEV1).[1][14] The onset of action is rapid, typically within 5 minutes, with peak effects observed between 30 to 60 minutes, and the duration of action is generally 4 to 6 hours.[3]

Dose-Response Relationship

The bronchodilatory effect of inhaled albuterol is dose-dependent.[15][16] Higher doses generally produce a greater and more sustained improvement in FEV1. However, increasing the dose also increases the risk of systemic side effects such as tachycardia, tremors, and palpitations.[6][15] Studies have investigated the optimal dosage to maximize therapeutic benefit while minimizing adverse effects.[15][17]

Quantitative Pharmacodynamic Data

The following table summarizes the pharmacodynamic effects of inhaled albuterol on lung function.

Table 4: Pharmacodynamic Effects of Inhaled Albuterol

| Study Focus | Key Findings | Study Population | Dosing and Administration | Reference |

| Dose-Response in Ventilated COPD Patients | 4 puffs provided the best combination of bronchodilator effect and safety. A significant decrease in airway resistance was observed. | 12 mechanically ventilated patients with COPD | Cumulative doses of 4, 8, and 16 puffs at 15-minute intervals | [15] |

| Dose-Response in Hospitalized Asthmatics | 72% of patients required a cumulative dose of 7.5 mg of nebulized albuterol to achieve maximum bronchodilation. | 22 hospitalized patients with acute asthma | Repeated 2.5 mg nebulized treatments up to a total of 10 mg | [17] |

| FEV1 Response in Cystic Fibrosis | Mean percent change in FEV1 at 7:00 AM was 14.8% with albuterol versus 1.0% with placebo. | 24 hospitalized patients with cystic fibrosis | Aerosol administration with chest physiotherapy sessions | [18] |

| Bronchodilator Responsiveness Testing | A positive response in adults is defined as an increase in FEV1 of >12% and >200 mL. | Not Specified | 200 to 400 µg of albuterol | [1] |

Experimental Protocols

The understanding of albuterol's pharmacokinetics and pharmacodynamics is built upon rigorous clinical and preclinical research. Below are summaries of typical experimental methodologies.

Pharmacokinetic Study Protocol

A representative experimental design to evaluate the pharmacokinetics of inhaled albuterol is as follows:

-

Study Population: Healthy adult volunteers or patients with stable asthma or COPD are typically recruited.[4][19] Subjects are often non-smokers with normal baseline pulmonary function.[4]

-

Study Design: A common design is a randomized, crossover study to compare different formulations or doses.[5]

-

Drug Administration: A standardized dose of albuterol is administered via a specific inhalation device (e.g., MDI with a spacer).[4] To isolate pulmonary absorption, subjects may ingest a charcoal slurry to prevent gastrointestinal absorption of the swallowed portion of the drug.[4][19]

-

Sample Collection: Venous blood samples are collected at multiple time points, typically from pre-dose up to 12 hours post-dose.[4]

-

Analytical Method: Plasma concentrations of albuterol are quantified using sensitive and specific analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][19][20]

-

Data Analysis: Plasma concentration-time data are analyzed using pharmacokinetic modeling software to determine key parameters like Cmax, Tmax, area under the curve (AUC), and elimination half-life.[4][10] A two-compartment model with first-order absorption is often used to describe the data.[4][10]

Pharmacodynamic Study Protocol

A typical experimental design to assess the pharmacodynamics of inhaled albuterol involves:

-

Study Population: Patients with a reversible airway disease such as asthma are recruited.[17][18]

-

Study Design: A double-blind, placebo-controlled, randomized crossover design is often employed to minimize bias.[18]

-

Drug Administration: Subjects receive a specific dose of inhaled albuterol or a matching placebo.[18]

-

Assessments: Pulmonary function tests, primarily spirometry (measuring FEV1 and FVC), are performed at baseline and at various time points after drug administration.[17][18]

-

Data Analysis: The change in FEV1 from baseline is calculated and compared between the albuterol and placebo groups to determine the magnitude and duration of the bronchodilator effect.[18]

Conclusion

The pharmacokinetics and pharmacodynamics of inhaled albuterol are well-characterized, supporting its widespread clinical use. Its rapid absorption from the lungs leads to a quick onset of bronchodilation, which is mediated by the activation of the β2-adrenergic receptor signaling pathway. The drug is primarily eliminated through renal excretion with a half-life that necessitates multiple daily doses for maintenance therapy. Understanding the nuances of its PK/PD profile, including the role of enantiomers and the impact of different delivery systems, is crucial for optimizing therapeutic strategies and for the development of new inhaled respiratory medications. This guide provides a foundational resource for professionals engaged in the research and development of such therapies.

References

- 1. Albuterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. droracle.ai [droracle.ai]

- 4. Pharmacokinetics of (R,S)-Albuterol after aerosol inhalation in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of albuterol multidose dry powder inhaler and albuterol hydrofluoroalkane in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Albuterol: Pharmacokinetics & Mechanism of Action - Video | Study.com [study.com]

- 7. Albuterol: Pharmacokinetics & Mechanism of Action - Lesson | Study.com [study.com]

- 8. Pharmacokinetics and pharmacodynamics of single oral doses of albuterol and its enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Albuterol enantiomers: pre-clinical and clinical value? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. simulations-plus.com [simulations-plus.com]

- 11. The asthma-like pharmacology and toxicology of (S)-isomers of beta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and pharmacodynamic characteristics and safety of inhaled albuterol enantiomers in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. The Influence of Beta-2 Adrenergic Receptor Gene Polymorphisms on Albuterol Therapy for Patients With Asthma: Protocol for a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dose-response to bronchodilator delivered by metered-dose inhaler in ventilator-supported patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dose-response of inhaled drugs in asthma. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dose-response characteristics of nebulized albuterol in the treatment of acutely ill, hospitalized asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effects of albuterol on the lung function of hospitalized patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The study of in vitro-in vivo correlation: pharmacokinetics and pharmacodynamics of albuterol dry powder inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pharmacophorejournal.com [pharmacophorejournal.com]

Albuterol Metabolism and Excretion in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and excretion of albuterol (also known as salbutamol) in key preclinical models. The information presented is intended to support drug discovery and development efforts by offering detailed insights into the pharmacokinetic profile of this widely used β2-adrenergic agonist.

Pharmacokinetic Parameters of Albuterol in Preclinical Models

The following tables summarize key pharmacokinetic parameters of albuterol in dogs and rats following various routes of administration. These data are essential for inter-species comparison and for predicting human pharmacokinetics.

Table 1: Pharmacokinetic Parameters of Albuterol in Dogs

| Parameter | Intravenous Administration | Buccal Administration | Nebulized Administration (R-albuterol) | Reference(s) |

| Dose | 0.45 mg | 0.9 mg in a buccal patch | 0.002 - 0.4 mg/kg/day | [1] |

| Half-life (t½) | 364.20 ± 115.20 min | 160.96 ± 24.19 min | - | [1] |

| Clearance (CL) | 4.73 ± 3.91 mL/min/kg | - | 0.6 ± 0.2 L/h/kg (CLc/F) | [1] |

| Volume of Distribution (Vd) | 2.13 ± 1.30 L/kg | - | 1.4 ± 0.9 L/kg (Vc/F) | [1] |

| Cmax | 57.74 ± 9.04 ng/mL (C0) | 10.28 ± 2.77 ng/mL | - | [1] |

| Bioavailability (F) | - | 35% | - | [1] |

Table 2: Pharmacokinetic Parameters of Albuterol in Rats

| Parameter | Intravenous Administration | Oral Administration | Reference(s) |

| Dose | 10 mg/kg | 16 mg | [2][3] |

| Half-life (t½) | ~37 min | - | [3] |

| Clearance (CL) | Rapid | - | [3] |

| Oral Bioavailability | - | Incomplete and variable | [2] |

Note: Comprehensive quantitative pharmacokinetic data for monkeys are limited in the reviewed literature. Studies in monkeys have primarily focused on safety and cardiovascular effects at doses relative to human clinical doses.[4]

Metabolism of Albuterol

Albuterol undergoes metabolism primarily in the liver, although some metabolism can occur in other tissues such as the lungs.[5][6] The main metabolic pathway is Phase II conjugation, specifically sulfation.

The primary metabolite is albuterol 4'-O-sulfate , which is pharmacologically inactive.[7][8] The enzyme responsible for this sulfation reaction is primarily sulfotransferase 1A3 (SULT1A3) .[5][9]

Other minor metabolic pathways, including oxidative deamination and glucuronidation, have been suggested but are less significant compared to sulfation.[7] In some animal species, such as rats, guinea pigs, and rabbits, a glucuronic acid conjugate has been identified after oral administration.[10]

Excretion of Albuterol

The primary route of excretion for albuterol and its metabolites is through the kidneys into the urine.[7][11] Following administration, a significant portion of the dose is recovered in the urine as both unchanged albuterol and its sulfate conjugate.[12][13]

Fecal excretion has also been observed, suggesting a role for biliary excretion. In dogs, approximately 10% of an administered dose is excreted in the feces.[8] However, detailed quantitative data on the biliary clearance of albuterol in preclinical models are not extensively available in the current literature.

Experimental Protocols

This section outlines common methodologies employed in preclinical studies investigating the metabolism and pharmacokinetics of albuterol.

Animal Models

-

Rats: Wistar and Sprague-Dawley rats are commonly used.[2][4]

-

Monkeys: Rhesus monkeys (Macaca mulatta) and Cynomolgus monkeys (Macaca fascicularis) have been used in safety and pharmacokinetic studies.[1][4]

Drug Administration and Sample Collection

-

Routes of Administration: Intravenous (IV), oral (PO), and inhalation (nebulization or dry powder inhaler) are the most common routes studied.[1][2][4]

-

Dosing: Doses vary depending on the study objectives and animal model. For instance, in dogs, IV doses of 0.45 mg and buccal doses of 0.9 mg have been used.[1] In rats, IV doses of 10 mg/kg and oral doses of 16 mg have been reported.[2][3]

-

Sample Collection: Blood samples are typically collected at various time points post-dose via appropriate methods for the species (e.g., cannulation of a vein). Urine and feces are collected over specified intervals to assess excretion.

Analytical Methods

The quantification of albuterol and its metabolites in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16] This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of albuterol often present in plasma.

-

Sample Preparation: Solid-phase extraction (SPE) is a common method for extracting albuterol from plasma and other biological samples prior to LC-MS/MS analysis.[15]

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate albuterol and its metabolites from endogenous components.

-

Detection: Tandem mass spectrometry provides the necessary sensitivity and specificity for accurate quantification.

Mechanism of Action: Signaling Pathway

Albuterol exerts its therapeutic effect by acting as a selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[7][17]

The binding of albuterol to the β2-adrenergic receptor initiates a signaling cascade:

-

Activation of the Gs alpha subunit of the associated G protein.

-

Stimulation of adenylyl cyclase.

-

Increased intracellular levels of cyclic adenosine monophosphate (cAMP).

-

Activation of protein kinase A (PKA).

-

PKA-mediated phosphorylation of various intracellular proteins, leading to a decrease in intracellular calcium concentrations.

-

Relaxation of the airway smooth muscle, resulting in bronchodilation.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Population pharmacokinetics approach for salbutamol sulphate in rats [page-meeting.org]

- 3. Kinetics and distribution of the beta-adrenergic agonist salbutamol in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiovascular effects after inhalation of large doses of albuterol dry powder in rats, monkeys, and dogs: a species comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bronchopulmonary pharmacokinetics of (R)‐salbutamol and (S)‐salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Albuterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. dvm360.com [dvm360.com]

- 9. study.com [study.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Albuterol Sulfate – Rat Guide [ratguide.com]

- 12. Urinary Excretion Kinetics of Salbutamol and Its Sulfoconjugated Main Metabolite After Oral and Inhalative Administration of Racemic Salbutamol or Levosalbutamol[v1] | Preprints.org [preprints.org]

- 13. Pharmacokinetics of intravenous and oral salbutamol and its sulphate conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Retrospective evaluation of acute salbutamol (albuterol) exposure in dogs: 501 cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The study of in vitro-in vivo correlation: pharmacokinetics and pharmacodynamics of albuterol dry powder inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. simulations-plus.com [simulations-plus.com]

Albuterol's Dichotomous Influence on Mast Cell Mediator Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the effects of albuterol on the release of inflammatory mediators from mast cells. Racemic albuterol, a cornerstone in the management of bronchoconstrictive disorders, is a mixture of two enantiomers, (R)-albuterol and (S)-albuterol, which possess markedly different pharmacological activities. While (R)-albuterol exhibits the well-known bronchodilatory and mast cell-stabilizing effects, emerging evidence reveals a paradoxical, pro-inflammatory role for (S)-albuterol. This document synthesizes the current understanding of these opposing actions, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to inform future research and drug development.

Quantitative Effects of Albuterol Enantiomers on Mediator Release

The influence of albuterol on mast cell mediator release is critically dependent on the specific enantiomer. (R)-albuterol generally inhibits the release of both pre-formed and newly synthesized mediators, whereas (S)-albuterol has been shown to enhance the production of certain pro-inflammatory cytokines and histamine.

Inhibitory Effects of (R)-Albuterol and Racemic Albuterol

(R)-albuterol, the active enantiomer, and racemic mixtures have been demonstrated to inhibit the release of a variety of inflammatory mediators from mast cells, including histamine, prostaglandin D2 (PGD2), and tumor necrosis factor-alpha (TNF-α).[1][2] This inhibitory action is a key component of its therapeutic effect in allergic asthma, beyond its direct action on airway smooth muscle.[3] Salbutamol (racemic albuterol) has been shown to be a more effective inhibitor of mediator release from human lung mast cells than some anti-allergic drugs like sodium cromoglycate.[4]

| Mediator | Drug | Concentration | % Inhibition | Cell Type | Citation |

| Histamine | Salbutamol | 10 µM | 39% | Human dispersed lung mast cells | [4] |

| TNF-α | Salbutamol | 100 nM | 74% | Human skin mast cells | [2] |

| TNF-α | Salmeterol (long-acting β2-agonist) | 100 nM | 82% | Human skin mast cells | [2] |

Table 1: Summary of quantitative data on the inhibitory effects of albuterol on mast cell mediator release.

Pro-inflammatory Effects of (S)-Albuterol

Conversely, the (S)-enantiomer of albuterol has been shown to exert pro-inflammatory effects, potentially exacerbating airway inflammation. Studies using murine mast cells have demonstrated that (S)-albuterol can increase the synthesis and release of histamine and the pro-inflammatory cytokine Interleukin-4 (IL-4).[5][6] This effect is not observed with (R)-albuterol.[5][6] The data suggests that (S)-albuterol promotes the de novo synthesis of histamine rather than the release of pre-formed granules, as the effect is observed after several hours of treatment.[5]

| Mediator | Treatment | Time Point | % Increase vs. Control | Cell Type | Citation |

| Secreted Histamine | (S)-Albuterol (10⁻⁷ M) | Overnight | 19.9% | IgE-stimulated murine mast cells | [5][6] |

| Total Histamine | (S)-Albuterol (10⁻⁷ M) | Overnight | 18.3% | IgE-stimulated murine mast cells | [5][6] |

| Histamine Release | (S)-Albuterol | 6 hours | 18.3% | IgE-stimulated murine mast cells | [5][6] |

| Histamine Release | (S)-Albuterol | 24 hours | 24.0% | IgE-stimulated murine mast cells | [5][6] |

| IL-4 Secretion | (S)-Albuterol (10⁻⁷ M) | Overnight | 58.8% | IgE-stimulated murine mast cells | [5][6] |

Table 2: Summary of quantitative data on the pro-inflammatory effects of (S)-albuterol on mast cell mediator release.

Signaling Pathways

The divergent effects of the albuterol enantiomers are mediated by distinct signaling pathways. (R)-albuterol acts via the canonical β2-adrenergic receptor pathway to inhibit mast cell activation, while (S)-albuterol appears to trigger pro-inflammatory signaling cascades.

(R)-Albuterol: Mast Cell Stabilization via β2-Adrenergic Receptor-cAMP Pathway

The inhibitory effect of (R)-albuterol on mast cells is mediated through the activation of β2-adrenergic receptors.[3][7] This interaction initiates a well-characterized signaling cascade that leads to mast cell stabilization.

Caption: (R)-Albuterol inhibits mast cell degranulation via the β2-AR/cAMP/PKA pathway.

Binding of (R)-albuterol to the β2-adrenergic receptor activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[7] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets to inhibit the signaling cascade that leads to mast cell degranulation and the release of inflammatory mediators.[7][8]

(S)-Albuterol: Pro-inflammatory Signaling

The mechanism by which (S)-albuterol promotes inflammatory mediator release is less clearly defined but is thought to involve an increase in intracellular calcium ([Ca2+]i), a critical signal for mast cell activation.[5] This contrasts with the cAMP-mediated pathway of (R)-albuterol, which generally lowers intracellular calcium concentrations.[7]

Caption: (S)-Albuterol may increase intracellular calcium, leading to enhanced mediator synthesis.

Studies speculate that (S)-albuterol may increase intracellular free calcium in mast cells, which is a known trigger for the production and release of mediators like histamine and IL-4.[5] This increase in calcium may lead to the induction of L-histidine decarboxylase (L-HDC), the key enzyme for histamine synthesis, and promote the transcription and secretion of IL-4.[5][6]

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature to assess the effects of albuterol on mast cell mediator release.

General Experimental Workflow

A typical workflow for investigating the effects of albuterol on mast cells involves several key stages, from cell culture and stimulation to the quantification of released mediators.

Caption: Workflow for assessing albuterol's impact on IgE-mediated mast cell activation.

Mast Cell Culture and Sensitization

-

Cell Source: Murine bone marrow-derived mast cells (BMMCs) or human mast cells derived from peripheral blood progenitors are commonly used.[1][5]

-

Culture Medium: Cells are typically cultured in appropriate media (e.g., RPMI-1640) supplemented with growth factors such as IL-3 for BMMCs, or Stem Cell Factor (SCF) and IL-6 for human mast cells.[1][5]

-

Sensitization: For IgE-dependent activation, mast cells are sensitized by overnight incubation with anti-dinitrophenyl (DNP) IgE antibody.[5]

Albuterol Treatment and Mast Cell Stimulation

-

Pre-treatment: Sensitized cells are washed and resuspended in a buffer (e.g., Tyrode's buffer). The cells are then pre-treated with various concentrations of (R)-albuterol, (S)-albuterol, or racemic albuterol for a specified period (e.g., 10 minutes to 24 hours) before stimulation.[5][9]

-

Stimulation: Mast cell degranulation is induced by cross-linking the surface-bound IgE receptors. This is typically achieved by adding a multivalent antigen, such as DNP-human serum albumin (DNP-HSA), at a specific concentration (e.g., 40 ng/ml).[5]

Quantification of Mediator Release

-

Sample Collection: Following stimulation, cell suspensions are centrifuged to separate the supernatant (containing released mediators) from the cell pellet.[5]

-

Histamine Measurement: Histamine levels in the supernatant and cell lysates (to determine total histamine) are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[5][6]

-

Cytokine Measurement (IL-4, TNF-α): The concentrations of cytokines in the cell culture supernatants are measured using specific ELISA kits according to the manufacturer's protocols.[2][5]

-

Gene Expression Analysis: To assess the synthesis of new mediators, mRNA levels for enzymes like L-HDC or cytokines like IL-4 can be analyzed using semi-quantitative reverse transcription-polymerase chain reaction (RT-PCR).[5]

Conclusion and Implications

The pharmacological activity of albuterol on mast cells is a tale of two enantiomers. The (R)-enantiomer fulfills the expected role of a β2-adrenergic agonist, stabilizing mast cells and inhibiting the release of a broad range of inflammatory mediators through the canonical cAMP pathway. In stark contrast, the (S)-enantiomer exhibits pro-inflammatory properties, actively promoting the synthesis and release of histamine and IL-4 in stimulated mast cells, likely through a calcium-dependent mechanism.

These findings have significant implications for drug development and clinical practice. The presence of (S)-albuterol in racemic formulations could potentially counteract the beneficial anti-inflammatory effects of (R)-albuterol, and in some contexts, may contribute to airway inflammation. This underscores the therapeutic advantage of using enantiomerically pure (R)-albuterol (levalbuterol). For researchers, the divergent signaling pathways activated by the albuterol enantiomers present a valuable tool for dissecting the complex regulation of mast cell activation. Further investigation into the precise receptor and downstream signaling events of (S)-albuterol is warranted to fully understand its biological role and to develop more targeted asthma therapies.

References

- 1. Beta-adrenoceptor-mediated inhibition of mediator release from human peripheral blood-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of beta 2-agonists: inhibition of TNF-alpha release from human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of IgE-dependent histamine release from human dispersed lung mast cells by anti-allergic drugs and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. (S)-albuterol increases the production of histamine and IL-4 in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Influence of Beta-2 Adrenergic Receptor Gene Polymorphisms on Albuterol Therapy for Patients With Asthma: Protocol for a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Desensitization of beta2-adrenoceptor-mediated responses by short-acting beta2-adrenoceptor agonists in human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Beta-2 Adrenergic Receptor Polymorphisms on Albuterol Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The beta-2 adrenergic receptor (ADRB2), a critical mediator of bronchodilation, is the primary target for short-acting beta-agonists (SABAs) like Albuterol in the management of asthma and other obstructive airway diseases. Inter-individual variability in the response to Albuterol is a well-documented clinical phenomenon, and a significant portion of this variability is attributed to genetic polymorphisms within the ADRB2 gene. This technical guide provides an in-depth examination of the most extensively studied ADRB2 polymorphisms, Arg16Gly (rs1042713) and Gln27Glu (rs1042714), and their impact on Albuterol efficacy. We will delve into the molecular mechanisms, population frequencies, and clinical implications of these genetic variants. Furthermore, this guide will furnish detailed experimental protocols for genotyping and functional characterization of ADRB2 polymorphisms, alongside a comprehensive summary of quantitative data from key clinical studies. Visualizations of the core signaling pathways, experimental workflows, and the logical interplay between genotype and drug response are provided to facilitate a deeper understanding of this critical area of pharmacogenomics.

Introduction: The Beta-2 Adrenergic Receptor and Albuterol

The beta-2 adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways.[1] Albuterol, a selective ADRB2 agonist, mimics the action of endogenous catecholamines like epinephrine, leading to bronchodilation.[2][3] Upon binding to the ADRB2, Albuterol initiates a signaling cascade that results in the relaxation of airway smooth muscle, thereby alleviating bronchoconstriction.[3][4]

The gene encoding the ADRB2 is located on chromosome 5q32 and is intronless.[5][6] Over 80 single nucleotide polymorphisms (SNPs) have been identified in the ADRB2 gene, with the most studied being non-synonymous substitutions at amino acid positions 16 and 27.[7][8] These polymorphisms, specifically Arginine to Glycine at position 16 (Arg16Gly) and Glutamine to Glutamic acid at position 27 (Gln27Glu), have been the focus of numerous pharmacogenetic studies due to their potential to alter receptor function and, consequently, the clinical response to Albuterol.[9][10]

Common ADRB2 Polymorphisms and their Functional Significance

Arg16Gly (A/G; rs1042713)

The Arg16Gly polymorphism results from an A to G transition at nucleotide position 46 in the ADRB2 gene, leading to the substitution of Arginine (Arg) with Glycine (Gly) at codon 16. In vitro studies have suggested that the Gly16 variant is associated with enhanced agonist-promoted receptor downregulation compared to the Arg16 variant.[9] This increased downregulation could potentially lead to a diminished response to beta-agonists with regular use.

Gln27Glu (C/G; rs1042714)

The Gln27Glu polymorphism arises from a C to G substitution at nucleotide position 79, resulting in the replacement of Glutamine (Gln) with Glutamic acid (Glu) at codon 27. The Glu27 variant has been reported to be resistant to agonist-promoted downregulation, particularly when co-expressed with the Arg16 allele.[9] This resistance to downregulation might imply a more sustained response to beta-agonist therapy.

Data Presentation: Quantitative Summary of Clinical Studies

The clinical implications of the Arg16Gly and Gln27Glu polymorphisms on Albuterol response have been investigated in numerous studies, with some conflicting results. The following tables summarize key quantitative findings from selected clinical trials.

| Study & Population | Polymorphism | Genotype | N | Outcome Measure | Finding | p-value |

| Martinez et al. (1997) - Children with and without wheezing | Arg16Gly | Arg/Arg | - | Odds of positive bronchodilator response (>15.3% increase in predicted FEV1) | 5.3 times more likely to respond compared to Gly/Gly | <0.05 |

| Arg/Gly | - | 2.3 times more likely to respond compared to Gly/Gly | <0.05 | |||

| Israel et al. (2001) - Asthmatics | Arg16Gly | Arg/Arg | 190 | Morning Peak Expiratory Flow (PEF) with regular albuterol use | Decline in morning PEF of 30.5 ± 12.1 L/min compared to as-needed users | 0.012 |

| Gly/Gly | No decline in PEF with regular use | - | ||||

| Giubergia et al. (2008) - Asthmatic Children (Argentina) | Gln27Glu | Gln/Gln | 101 | Bronchodilator response (FEV1) after 4 weeks of albuterol | Associated with desensitization and decline in response | Significant |

| Muchão et al. (2022) - Children and adolescents with acute asthma | Arg16Gly | Arg/Arg | 60 | Hospital admission rate | Significantly higher compared to Arg/Gly and Gly/Gly | 0.03 |

Table 1: Impact of ADRB2 Polymorphisms on Albuterol Response. This table summarizes the findings of several key clinical studies investigating the association between the Arg16Gly and Gln27Glu polymorphisms and various clinical outcomes following Albuterol administration.

| Polymorphism | Population | Allele Frequency |

| Arg16Gly (rs1042713) | ||

| White Americans | Arg: 39.3%, Gly: 60.7% | |

| Black Americans | Arg: 49.2%, Gly: 50.8% | |

| Chinese | Arg: 51.0%, Gly: 49.0% | |

| Gln27Glu (rs1042714) | ||

| Whites | Gln: 75.4%, Glu: 24.6% | |

| Blacks | Gln: 81.3%, Glu: 18.7% | |

| Chinese | Gln: 91.0%, Glu: 9.0% |

Table 2: Allele Frequencies of Common ADRB2 Polymorphisms in Different Populations. Data compiled from PharmGKB.[7] Frequencies can vary between specific ethnic groups within these broader populations.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of ADRB2 polymorphisms and their functional consequences.

Genotyping of ADRB2 Polymorphisms

Genomic DNA can be extracted from peripheral blood leukocytes, saliva, or buccal swabs using commercially available kits (e.g., QIAamp DNA Blood Mini Kit, Qiagen) following the manufacturer's instructions. The quality and quantity of the extracted DNA should be assessed by spectrophotometry (A260/A280 ratio) and fluorometry (e.g., Qubit).

a) Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)

This method involves the amplification of the DNA region containing the SNP, followed by digestion with a restriction enzyme that specifically recognizes one of the alleles.

-

Target: Arg16Gly (rs1042713)

-

Forward Primer: 5'-AGC CAG TGC GCT TAC CTG CCA GAC-3'

-

Reverse Primer: 5'-GCA GCA CGG AGG GCA TGG GCT-3'

-

PCR Conditions:

-

Initial denaturation: 95°C for 5 minutes

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 60°C for 30 seconds

-

Extension: 72°C for 30 seconds

-

-

Final extension: 72°C for 7 minutes

-

-

Restriction Enzyme: Fnu4HI

-

Digestion: Incubate the PCR product with Fnu4HI at 37°C for 4 hours.

-

Analysis: The digestion products are separated by agarose gel electrophoresis (e.g., 3% agarose).

-

Arg16 allele (A): Undigested (e.g., 102 bp)

-

Gly16 allele (G): Digested into two fragments (e.g., 67 bp and 35 bp)

-

b) Allele-Specific PCR (AS-PCR)

This technique utilizes primers that are specific to each allele at the 3' end. Amplification will only occur if the primer perfectly matches the template DNA.

-

Target: Gln27Glu (rs1042714)

-

Common Reverse Primer: 5'-CAG AAC ACC GCA GCA GCC TCT-3'

-

Allele-Specific Forward Primers:

-

Gln27 (C): 5'-GGC AGC CCA TGG CAC CCA C -3'

-

Glu27 (G): 5'-GGC AGC CCA TGG CAC CCA G -3'

-

-

PCR Conditions: Two separate PCR reactions are set up for each sample, one with the Gln27-specific primer and the other with the Glu27-specific primer. PCR conditions are similar to those for PCR-RFLP, with optimization of the annealing temperature to ensure specificity.

-

Analysis: The presence or absence of a PCR product on an agarose gel indicates the presence of the corresponding allele.

c) TaqMan® SNP Genotyping Assay

This is a real-time PCR method that uses fluorescently labeled probes to detect the alleles.

-

Principle: The assay uses two allele-specific TaqMan probes, each with a different fluorescent reporter dye (e.g., FAM and VIC) and a quencher. During PCR, the probe hybridizes to its target sequence. The 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the reporter from the quencher and generating a fluorescent signal.

-

Procedure:

-

Prepare a reaction mix containing TaqMan® Genotyping Master Mix, the specific TaqMan® SNP Genotyping Assay (containing primers and probes for the target SNP), and genomic DNA.

-

Perform the PCR in a real-time PCR instrument.

-

The instrument software automatically analyzes the fluorescence signals to determine the genotype of each sample.

-

In Vitro Functional Assays for ADRB2 Variants

-

Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used for these assays as they do not endogenously express high levels of ADRB2.

-

Cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Plasmids containing the cDNA for the different ADRB2 variants (e.g., Arg16-Gln27, Gly16-Gln27, Arg16-Glu27, Gly16-Glu27) are transfected into the cells using standard methods like lipid-based transfection (e.g., Lipofectamine).

This assay measures the ability of the receptor variants to activate adenylyl cyclase and produce the second messenger cAMP in response to agonist stimulation.

-

Procedure:

-

Transfected cells are seeded in multi-well plates.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are stimulated with varying concentrations of Albuterol for a defined period (e.g., 15 minutes).

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., ELISA or HTRF).

-

-

Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of Albuterol for each receptor variant.

This assay is used to determine the binding affinity of ligands to the receptor variants and the receptor density in the cell membrane.

-

Procedure:

-

Membranes are prepared from transfected cells.

-

Membranes are incubated with a radiolabeled antagonist (e.g., [³H]dihydroalprenolol) at various concentrations (for saturation binding) or with a fixed concentration of the radioligand and varying concentrations of a competing unlabeled ligand like Albuterol (for competition binding).

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity on the filters is quantified by liquid scintillation counting.

-

-

Analysis:

-

Saturation binding: Determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Competition binding: Determines the inhibitory constant (Ki) of the unlabeled ligand.

-

This assay assesses the extent of receptor movement from the cell surface to the interior of the cell following prolonged agonist exposure.

-

Procedure:

-

Transfected cells are treated with Albuterol for an extended period (e.g., 24 hours).

-

The number of cell surface receptors is quantified by radioligand binding using a hydrophilic radioligand that cannot cross the cell membrane (e.g., [³H]CGP-12177).

-

Alternatively, receptor localization can be visualized by immunofluorescence microscopy using tagged receptors (e.g., GFP-tagged ADRB2) or antibodies against an extracellular epitope.

-

-

Analysis: The percentage of receptor downregulation is calculated as the decrease in cell surface receptor number in agonist-treated cells compared to untreated cells.

Mandatory Visualizations

Caption: ADRB2 signaling pathway upon Albuterol binding.

Caption: Workflow for pharmacogenomic study of ADRB2.

Caption: Genotype to phenotype relationship in Albuterol response.

Conclusion